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Compound of Interest

Compound Name: N-Methyldioctylamine

Cat. No.: B1208299

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
N-Methyldioctylamine, a tertiary amine with applications in various fields of chemical research
and development. This document presents its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with detailed, generalized experimental
protocols for the acquisition of such spectra.

Chemical Information

Property Value

Chemical Name N-Methyldioctylamine

N,N-Dioctylmethylamine, Di(octyl)methylamine,

Synenyms Di-n-octylmethylamine

CAS Number 4455-26-9

Molecular Formula Ci17Hs7N

Molecular Weight 255.49 g/mol

Appearance Colorless to pale yellow liquid

Spectroscopic Data
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The following sections provide a summary of the key spectroscopic data for N-
Methyldioctylamine, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCls)

IH NMR Data

Chemical Shift ()

Multiplicity Integration Assignment

ppm

~2.20 t 4H -N-CHz2-CHz2-

~2.15 S 3H -N-CHs

~1.45 m 4H -N-CHz2-CHz2-

~1.27 m 20H -(CH2)s-CHs

~0.88 t 6H -CH2-CHs
13C NMR Data

Chemical Shift (6) ppm Assignment

~57.0 -N-CHa-

~42.0 -N-CHs

~32.0 -CH2-CHs

~29.5 -(CHz2)x-

~29.3 -(CHz2)x-

~27.0 -N-CH2-CH2-

~22.7 -CH2-CHs

~14.1 -CHs
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Infrared (IR) Spectroscopy

Technique: Attenuated Total Reflectance (ATR)

Wavenumber (cm~?) Intensity Assignment

~2955 Strong C-H stretch (asymmetric)
~2923 Strong C-H stretch (asymmetric)
~2853 Strong C-H stretch (symmetric)
~2780 Medium C-H stretch (N-CHs)
~1465 Medium C-H bend (methylene)
~1377 Weak C-H bend (methyl)
~1170 - 1000 Medium C-N stretch

Note: As a tertiary amine, N-Methyldioctylamine does not exhibit N-H stretching vibrations
typically seen in the 3300-3500 cm~1 region for primary and secondary amines.[1]

Mass Spectrometry (MS)

lonization Method: Electron lonization (El)

miz Relative Intensity Assighment
255 Moderate [M]* (Molecular lon)
M - Cs7His]* (Alpha-cleavage,
156 High [ I (Al ) J
loss of a heptyl radical)
CH2=N(CHs)]* (Fragment
44 Base Peak [CH=N(CH:)I" (Frag

from further cleavage)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used to
characterize N-Methyldioctylamine. These protocols are intended to provide a framework for
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reproducing similar spectroscopic measurements.

NMR Spectroscopy (*H and *3C)

e Sample Preparation:

o

Weigh approximately 5-20 mg of N-Methyldioctylamine into a clean, dry vial.[1]

[¢]

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard.

[¢]

Agitate the vial until the sample is fully dissolved.

[¢]

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
e Instrument Parameters (General):

o Spectrometer: A 300-500 MHz NMR spectrometer.

o Temperature: 298 K (25 °C).

o 'H NMR:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64 (signal averaging to improve signal-to-noise).

Relaxation Delay: 1-5 seconds.

Spectral Width: ~16 ppm.
o 13C NMR:
» Pulse Program: Proton-decoupled single-pulse sequence.
» Number of Scans: 1024-4096 (due to the low natural abundance of 13C).

» Relaxation Delay: 2-10 seconds.
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» Spectral Width: ~240 ppm.

» Data Processing:

[e]

Apply a Fourier transform to the acquired Free Induction Decay (FID).

o

Phase correct the resulting spectrum.

[¢]

Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

[¢]

Integrate the peaks in the *H NMR spectrum.

[e]

Identify peak multiplicities and coupling constants where applicable.

Infrared (IR) Spectroscopy

e Sample Preparation (ATR):

o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent
such as isopropanol and allowing it to dry completely.[2][3]

o Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted
from the sample spectrum.[4]

o Place a small drop of neat N-Methyldioctylamine directly onto the center of the ATR
crystal, ensuring complete coverage of the crystal surface.[3]

e Instrument Parameters (General):

o Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory.

o Spectral Range: 4000-400 cm~1.[2]
o Resolution: 4 cm~1.

o Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

[2]
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» Data Processing:

o The instrument software automatically subtracts the background spectrum from the
sample spectrum.

o ldentify the wavenumbers of the major absorption bands.

o Correlate the observed bands to specific functional group vibrations.

Mass Spectrometry (MS)

o Sample Introduction (GC-MS):

o N-Methyldioctylamine, being a volatile liquid, is well-suited for analysis by Gas
Chromatography-Mass Spectrometry (GC-MS).[5]

o Prepare a dilute solution of N-Methyldioctylamine in a volatile organic solvent (e.g.,
dichloromethane or hexane).

o Inject a small volume (e.g., 1 pL) of the solution into the GC inlet.

o The GC will separate the sample from the solvent and introduce it into the mass
spectrometer.

e Instrument Parameters (General):

o Mass Spectrometer: A mass spectrometer equipped with an Electron lonization (EI)
source.[5]

o lonization Energy: 70 eV (standard for El to generate reproducible fragmentation
patterns).[6]

o Mass Range: Scan from m/z 40 to 300.
o Source Temperature: ~230 °C.
o Quadrupole Temperature: ~150 °C.

» Data Processing:
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o Identify the molecular ion peak ([M]*), which corresponds to the molecular weight of the
compound.

o Analyze the fragmentation pattern to identify characteristic fragment ions.

o Compare the obtained mass spectrum with library spectra for confirmation.

Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of N-Methyldioctylamine.

Spectroscopic Analysis of N-Methyldioctylamine
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of N-Methyldioctylamine.

Safety Information

N-Methyldioctylamine is classified as an irritant.[7][8] It can cause skin and serious eye
irritation.[7][8] May also cause respiratory irritation.[7] It is very toxic to aquatic life.[7]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat, should be worn when handling this chemical.[7] Work should be conducted in a well-
ventilated area or a fume hood.[7] In case of contact with skin or eyes, rinse immediately and
thoroughly with water.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1208299#n-methyldioctylamine-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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